

Long-Term Performance of Endobon® Grafts: A Comparative Guide

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Compound of Interest

Compound Name: *endobon*

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This guide provides a comprehensive comparison of the long-term clinical performance of **Endobon®**, a bovine-derived hydroxyapatite bone graft material, with other common alternatives such as another xenograft (Bio-Oss®), autografts, and synthetic bone grafts. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at supporting experimental data, methodologies, and relevant biological pathways.

Comparative Data on Long-Term Outcomes

The following tables summarize key quantitative data from long-term follow-up studies, allowing for a direct comparison of **Endobon®** and its alternatives in various clinical applications.

Table 1: New Bone Formation and Implant Survival

Graft Material	Study	Follow-up Period	Application	New Bone Formation (%)	Implant Survival Rate (%)
Endobon®	Sivolella et al. (2020)[1]	2 years	Post-extraction sites	33.4%	Not significantly different from Bio-Oss®[1]
Bio-Oss®	Sivolella et al. (2020)[1]	2 years	Post-extraction sites	32.4%	Not significantly different from Endobon®[1]
Autologous Onlay Bone Graft (with Bio-Oss®)	Schwartz-Arad et al.	Up to 137 months (mean 39.9)	Severely atrophied jaws	Not Reported	93.4% (implant-based), 83% (cumulative) [2][3]
Synthetic (β-TCP/HA)	Not Specified	Not Specified	Not Specified	Not Reported	Not Reported

Table 2: Clinical and Radiographic Outcomes in Peri-implantitis Treatment

Graft Material	Study	Follow-up Period	Mean Intrabony Defect Bone Gain (mm)	Mean Reduction in Probing Pocket Depth (mm)
Endobon®	Polymeri et al. (2019)[1]	1 year	3.0[1]	3.8[1]
Bio-Oss®	Polymeri et al. (2019)[1]	1 year	2.5[1]	3.6[1]

Table 3: Long-Term Dimensional Stability of Bone Grafts

Graft Material	Study	Follow-up Period	Application	Key Findings on Dimensional Stability
Endobon®	ZimVie White Paper[1]	7 years (mean)	Maxillary and mandibular ridge augmentation	Excellent long-term horizontal stability[1]
Bovine Particulate Xenograft	Block et al. (2012)	500 days	Horizontal augmentation of the anterior maxilla	Augmentation dimension maintained within 1 mm over time[4]
Xenografts (general)	Various	Long-term	Various	Slow resorption rate, leading to prolonged volume preservation[5]
Synthetic Grafts	Various	Long-term	Various	Variable integration and resorption rates[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Sivolella et al. (2020): Comparison of Endobon® and Bio-Oss® in Post-Extraction Sites

- Study Design: A prospective, randomized, controlled clinical trial.
- Patient Cohort: 16 patients requiring at least two tooth extractions. A total of 40 extraction sites were included.

- Surgical Protocol:
 - Following tooth extraction, sites were randomly assigned to receive either **Endobon®** or Bio-Oss® grafts.
 - The graft material was placed into the extraction socket.
 - The grafted area was covered with an Osseoguard® collagen membrane.
 - Primary closure of the gingival flap was achieved.
- Healing Period: 4 months.
- Biopsy and Analysis:
 - After the healing period, a bone core biopsy was harvested from the regenerated site before implant placement.
 - Samples were processed for histological and histomorphometrical analysis to quantify the percentage of new bone formation, residual graft material, and connective tissue.
- Follow-up: Implants placed in the grafted sites were followed for a 2-year period to assess implant survival rates.^[1]

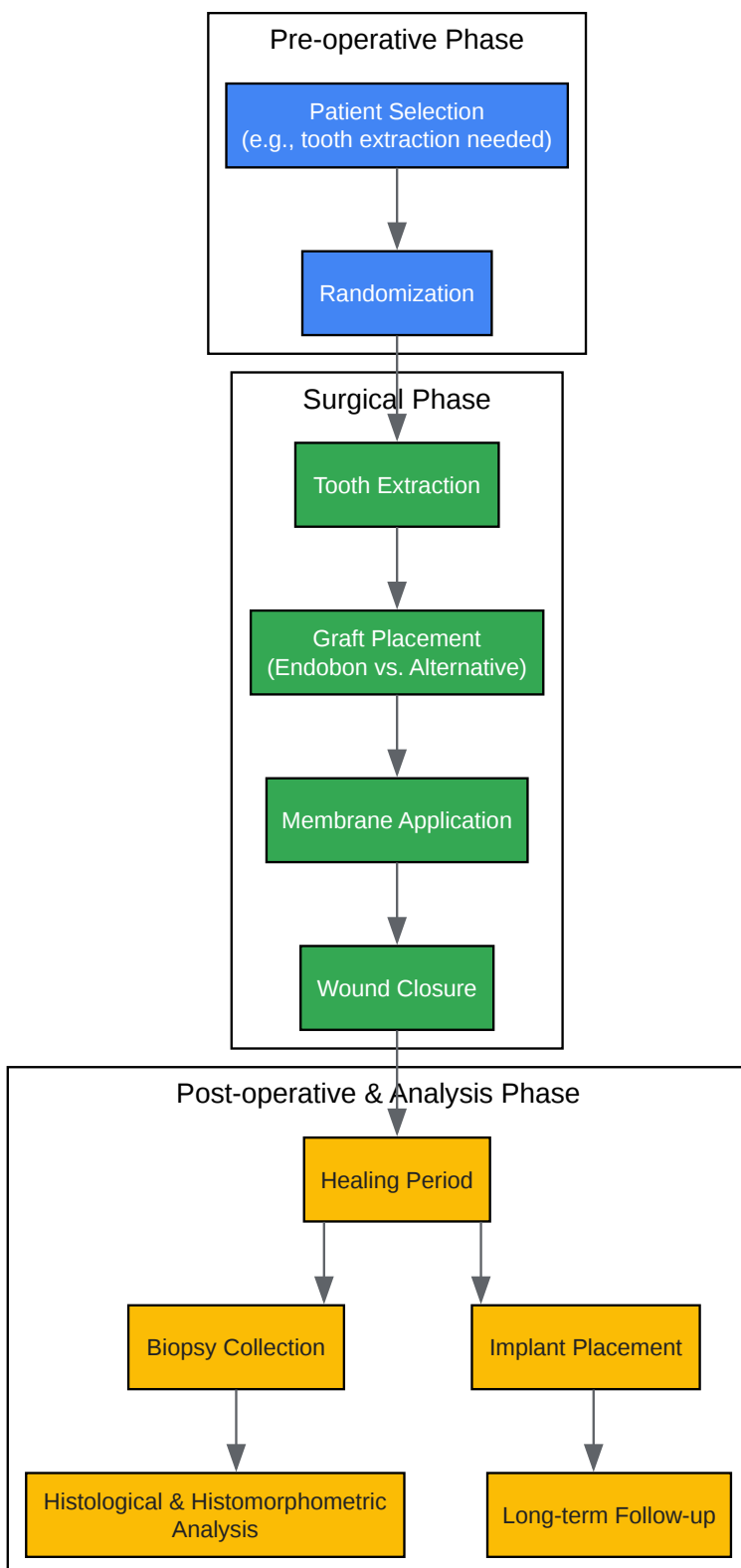
Schwartz-Arad et al.: Long-Term Follow-up of Implants in Autologous Onlay Bone Grafts

- Study Design: A retrospective study.
- Patient Cohort: 214 patients who had received autologous intraoral onlay bone grafts. A total of 633 dental implants placed in 224 augmented sites were evaluated.
- Surgical Protocol:
 - Autologous bone blocks were harvested from intraoral donor sites (e.g., mandibular ramus).

- The bone blocks were used for horizontal and/or vertical augmentation of atrophied jaw sections.
- The grafts were combined with Bio-Oss® mixed with platelet-rich plasma (PRP) as a scaffold.
- The augmented site was covered with platelet-poor plasma (PPP).
- Healing Period: A healing period was allowed before implant placement.
- Implant Placement and Follow-up:
 - Dental implants were placed in the augmented bone.
 - Patients were followed for up to 137 months (mean of 39.9 months).
 - Implant survival rates and any complications were recorded.[\[2\]](#)[\[3\]](#)

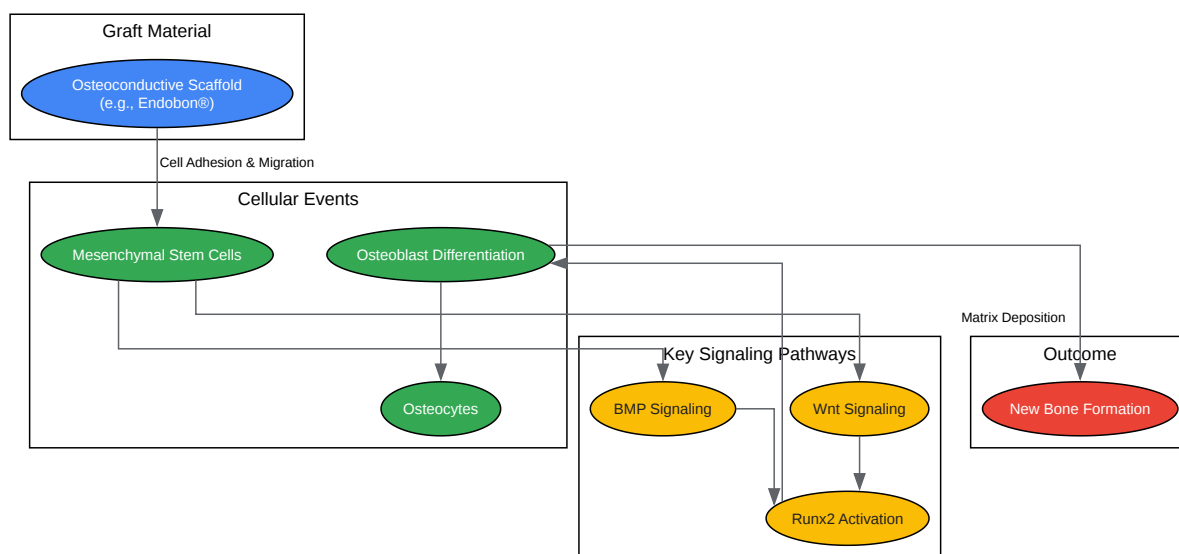
Visualizing Experimental and Biological Processes

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow of a comparative bone graft study and a simplified representation of the signaling pathways involved in bone regeneration.



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Caption: Experimental workflow for a randomized controlled trial comparing bone graft materials.



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Caption: Simplified signaling pathways in osteoconductive bone regeneration.

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